molecular formula C18H23ClN2O2 B499483 {[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYL}[3-(MORPHOLIN-4-YL)PROPYL]AMINE

{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYL}[3-(MORPHOLIN-4-YL)PROPYL]AMINE

Cat. No.: B499483
M. Wt: 334.8g/mol
InChI Key: JESUBDBTHJZOFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYL}[3-(MORPHOLIN-4-YL)PROPYL]AMINE is a complex organic compound that features a furan ring substituted with a 4-chlorophenyl group and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYL}[3-(MORPHOLIN-4-YL)PROPYL]AMINE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution with 4-Chlorophenyl Group: The furan ring is then subjected to electrophilic aromatic substitution to introduce the 4-chlorophenyl group.

    Attachment of the Morpholine Ring: The final step involves the nucleophilic substitution reaction where the morpholine ring is attached to the furan ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, especially at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the nitro groups or other reducible functionalities present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dione derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, {[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYL}[3-(MORPHOLIN-4-YL)PROPYL]AMINE is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, the compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to modulate biological pathways.

Industry

In the industrial sector, the compound is used in the synthesis of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of {[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYL}[3-(MORPHOLIN-4-YL)PROPYL]AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, altering their activity. This interaction can modulate various biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    [5-(4-Chlorophenyl)furan-2-yl]acrylic acid: This compound shares the furan and 4-chlorophenyl moieties but lacks the morpholine ring.

    [5-(4-Chlorophenyl)furan-2-yl]methanol: Similar structure but with a hydroxyl group instead of the morpholine ring.

Uniqueness

The presence of the morpholine ring in {[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYL}[3-(MORPHOLIN-4-YL)PROPYL]AMINE distinguishes it from other similar compounds. This structural feature imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H23ClN2O2

Molecular Weight

334.8g/mol

IUPAC Name

N-[[5-(4-chlorophenyl)furan-2-yl]methyl]-3-morpholin-4-ylpropan-1-amine

InChI

InChI=1S/C18H23ClN2O2/c19-16-4-2-15(3-5-16)18-7-6-17(23-18)14-20-8-1-9-21-10-12-22-13-11-21/h2-7,20H,1,8-14H2

InChI Key

JESUBDBTHJZOFV-UHFFFAOYSA-N

SMILES

C1COCCN1CCCNCC2=CC=C(O2)C3=CC=C(C=C3)Cl

Canonical SMILES

C1COCCN1CCCNCC2=CC=C(O2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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